(D-Ala1)-Peptide T is classified as a peptide, specifically an analog of the original peptide T, which was initially isolated from the venom of the Bothrops asper snake. The modification of the first amino acid to D-alanine enhances its stability and bioactivity. The compound's chemical structure is represented by the formula with a CAS number of 106362-33-8 .
The synthesis of (D-Ala1)-Peptide T typically involves solid-phase peptide synthesis (SPPS), a widely used method that allows for the efficient assembly of peptides. The process includes several key steps:
The molecular structure of (D-Ala1)-Peptide T consists of a linear sequence of amino acids with specific stereochemistry due to the presence of D-alanine at the first position. The InChI representation provides insight into its structural formula:
The compound exhibits multiple functional groups that contribute to its biological activity. Its molecular weight is approximately 857.87 g/mol . The structural configuration allows for hydrogen bonding and interactions with biological macromolecules.
(D-Ala1)-Peptide T can participate in various chemical reactions:
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specific conditions—temperature and solvent—are tailored based on desired outcomes .
The products formed depend on reaction conditions; for instance:
(D-Ala1)-Peptide T exerts its effects primarily through competitive inhibition of HIV entry into host cells by blocking the gp120-CD4 interaction. The presence of D-alanine enhances binding affinity and stability against enzymatic degradation .
Studies have shown that (D-Ala1)-Peptide T maintains similar efficacy to native peptide T in inhibiting HIV replication in vitro . Its mechanism involves forming hydrogen bonds with specific residues in target proteins.
(D-Ala1)-Peptide T has significant scientific applications:
(D-Ala1)-Peptide T, also designated D-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-amide, is an octapeptide analog of the native viral peptide T derived from HIV-1 gp120 (residues 185–192). Its primary sequence features a D-configuration alanine substitution at the N-terminal position (Position 1), enhancing metabolic stability while preserving receptor-binding affinity. The terminal carboxyl group is amidated, which reduces susceptibility to carboxypeptidases. No classical post-translational modifications (e.g., glycosylation, phosphorylation) are reported, as synthetic production bypasses cellular processing pathways [2] [6].
The molecular formula of (D-Ala1)-Peptide T is C₃₅H₅₆N₁₀O₁₅, with a theoretical monoisotopic molecular weight of 856.89 Da. Empirical verification employs mass spectrometric techniques:
Table 1: Structural Parameters of (D-Ala1)-Peptide T
Property | Value |
---|---|
Molecular Formula | C₃₅H₅₆N₁₀O₁₅ |
Monoisotopic Mass (Da) | 856.89 |
CAS Registry Number | 112568-12-4 |
Ionization State | Monoprotonated at pH 7.4 |
Sequence Verification | MALDI-TOF, NMR, Edman Degradation |
Conformational analysis reveals that (D-Ala1)-Peptide T adopts a β-turn motif within its C-terminal pentapeptide (Thr⁴–Thr⁸), stabilized by an intramolecular hydrogen bond between Thr⁴ and Tyr⁷. This secondary structure is critical for binding chemokine receptors (e.g., CCR5). Under physiological conditions (pH 7.4, 37°C), molecular dynamics simulations demonstrate:
(D-Ala1)-Peptide T is synthesized via Fmoc-based SPPS on Rink amide resin, optimizing coupling efficiency and purity:
Table 2: SPPS Protocol for (D-Ala1)-Peptide T
Step | Reagents/Conditions | Duration | Efficiency |
---|---|---|---|
Resin Swelling | DMF, 25°C | 60 min | >95% solvation |
Fmoc Deprotection | 20% piperidine/DMF | 2 × 10 min | >99% |
Amino Acid Coupling | Fmoc-AA (4 eq), HBTU (4 eq), DIPEA (8 eq) | 90–120 min | >98% per step |
Final Cleavage | TFA:triisopropylsilane:H₂O (95:2.5:2.5) | 3 hours | >90% yield |
Crude peptide is purified using reversed-phase preparative chromatography:
Table 3: Purification Metrics for (D-Ala1)-Peptide T
Parameter | Value |
---|---|
Column Loading Capacity | 100–450 mg per run |
Retention Time | 18.5 ± 0.5 min |
Purity Post-Purification | 98.5% (HPLC) |
Recovery Yield | 50% (w/w) |
Solvent Removal | Lyophilization at –50°C, 0.1 mbar |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7